

# In-Depth Technical Guide: Octamethylcyclotetrasiloxane-d4 (NSC 49209-d4)

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Compound of Interest

Compound Name: 1-Cyclopentylethanone-d4

Cat. No.: B15352249

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Disclaimer: The chemical identifier "NSC 49209-d4" is not widely indexed in public chemical databases. However, the suffix "-d4" strongly suggests a deuterated form of a compound. Based on extensive research, it is highly probable that NSC 49209-d4 is a specific isotopically labeled version of Octamethylcyclotetrasiloxane, commonly known as D4. This guide focuses on the properties and biological activities of D4, with the understanding that the deuterated form is primarily used as an internal standard or tracer in analytical studies.

#### **Core Chemical Information**

Octamethylcyclotetrasiloxane (D4) is a cyclic volatile methylsiloxane (cVMS) that serves as a key monomer in the production of silicone polymers.[1] It is also present as a residual in a variety of consumer and industrial products.[2][3]



Property	Value	Reference
Chemical Formula	C8H24O4Si4	[4]
Molar Mass	296.62 g/mol	[4]
CAS Number	556-67-2	[4]
Appearance	Colorless oily liquid	[4]
Boiling Point	175-176 °C	[4]
Water Solubility	56 μg/L	[4]
log Kow	6.49	[1]

# **Endocrine Disrupting Activity: Estrogenic and Anti- Estrogenic Effects**

A significant body of research has focused on the endocrine-disrupting potential of D4, revealing weak estrogenic and anti-estrogenic properties.[1][2] These effects are primarily mediated through the estrogen receptor alpha ( $ER\alpha$ ).

### In Vivo Evidence: Uterotrophic Bioassay

The uterotrophic bioassay in rodents is a standard short-term screening test for estrogenic properties.[5][6] In this assay, an increase in uterine weight in immature or ovariectomized female rodents indicates an estrogenic effect.

Quantitative Data from Uterotrophic Assays:



Species	D4 Dose (mg/kg/day)	Route	Duration	Effect on Uterine Weight	Reference
Immature Rat (Sprague- Dawley)	10, 50, 100, 250, 500, 1000	Oral gavage	4 days	Statistically significant increase at ≥ 250 mg/kg/day	[7]
Immature Rat (Fischer 344)	10, 50, 100, 250, 500, 1000	Oral gavage	4 days	Statistically significant increase at ≥ 250 mg/kg/day	[7]
Ovariectomiz ed Mouse (B6C3F1)	250, 500, 1000	Oral	3 days	Dose- dependent significant increase	

Studies have also shown that co-administration of D4 with a potent estrogen, such as ethinyl estradiol (EE), can lead to a reduction in the EE-induced uterine weight gain, indicating a weak anti-estrogenic effect.[7]

## In Vitro Evidence: Estrogen Receptor Binding and Gene Expression

In vitro assays provide mechanistic insights into the interaction of D4 with the estrogen signaling pathway.

Estrogen Receptor Binding Affinity:

Competitive binding assays have demonstrated that D4 can displace radiolabeled estradiol from ER $\alpha$ , but not ER $\beta$ , indicating direct binding to the alpha isoform of the estrogen receptor.



Assay System	D4 Concentration	% Displacement of <sup>3</sup> H-Estradiol from ERα	Reference
Human Recombinant ERα	900 ppm (vapor)	~20%	[8]

#### Gene Expression Analysis:

Studies using cell lines have shown that D4 can modulate the expression of estrogenresponsive genes.

Cell Line	D4 Concentration	Target Gene	Effect on Gene Expression	Reference
Rat Pituitary (GH3)	1 x 10 <sup>-5</sup> M	Calbindin-D9k (CaBP-9K)	Up-regulation	[9]
Rat Pituitary (GH3)	1 x 10 <sup>-5</sup> M	Progesterone Receptor (PR)	Up-regulation	[9]
Rat Pituitary (GH3)	1 x 10 <sup>-5</sup> M	Estrogen Receptor α (ERα)	Down-regulation	[9]
Human Breast Cancer (MCF-7)	1 x 10 <sup>-7</sup> M to 1 x 10 <sup>-5</sup> M	pS2	Dose-dependent increase	[10]

# Experimental Protocols Uterotrophic Bioassay in Rodents (OECD Test Guideline 440)

This protocol is a summary of the standardized method for assessing estrogenic activity.[5]

 Animal Model: Immature female rats (e.g., Sprague-Dawley or Fischer 344), typically 18-21 days old at the start of dosing.[6][7]



- Acclimation: Animals are acclimated for at least 5 days upon arrival.
- Group Allocation: Animals are randomly assigned to control and treatment groups (at least 6 animals per group).
- Dosing:
  - The test substance (D4) is dissolved in a suitable vehicle (e.g., corn oil).
  - Administered daily for three consecutive days by oral gavage or subcutaneous injection.
  - A positive control group (e.g., ethinyl estradiol) and a vehicle control group are included.
- Observations: Body weight is recorded daily. Clinical signs of toxicity are monitored.
- Necropsy: Approximately 24 hours after the final dose, animals are euthanized.
- Uterine Weight Measurement: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterus is then blotted to remove luminal fluid and weighed again (blotted weight).
- Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
   A statistically significant increase in uterine weight indicates a positive estrogenic response.

#### **Estrogen Receptor Competitive Binding Assay**

This protocol describes a common method to determine the binding affinity of a test compound to the estrogen receptor.[11][12]

- · Preparation of Uterine Cytosol:
  - Uteri are collected from ovariectomized adult female rats (e.g., Sprague-Dawley).
  - The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol).



- The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.
- Competitive Binding Reaction:
  - A constant concentration of radiolabeled estradiol (e.g., [3H]-E2) is incubated with the uterine cytosol.
  - Increasing concentrations of the unlabeled test compound (D4) are added to compete with the radiolabeled estradiol for binding to the ER.
  - A control with only the radiolabeled estradiol (total binding) and a control with a large excess of unlabeled estradiol (non-specific binding) are included.
- Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry or dextran-coated charcoal is used to separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol.
- Quantification: The radioactivity in the bound fraction is measured using a scintillation counter.
- Data Analysis:
  - The percentage of specific binding of the radiolabeled estradiol is plotted against the logarithm of the competitor (D4) concentration.
  - The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined from the resulting dose-response curve.

## Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol outlines the general steps for measuring changes in gene expression in response to D4 treatment in a cell culture model.[13][14][15][16]

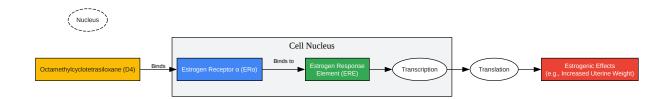
Cell Culture and Treatment:



- A suitable cell line (e.g., GH3 or MCF-7) is cultured under appropriate conditions.
- Cells are treated with various concentrations of D4, a positive control (e.g., 17β-estradiol), and a vehicle control for a specified duration.
- RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit. The quality and quantity of the RNA are assessed.
- Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
- Quantitative PCR:
  - The qPCR reaction is set up using the cDNA as a template, gene-specific primers for the target genes (e.g., CaBP-9K, PR, ERα) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
  - The reaction is performed in a real-time PCR instrument, which monitors the fluorescence signal at each cycle of amplification.
- Data Analysis:
  - The cycle threshold (Ct) values are determined for each gene in each sample.
  - $\circ$  The relative expression of the target genes is calculated using the  $\Delta\Delta$ Ct method, normalizing to the expression of the reference gene and comparing the treated samples to the vehicle control.

### **Visualizations**

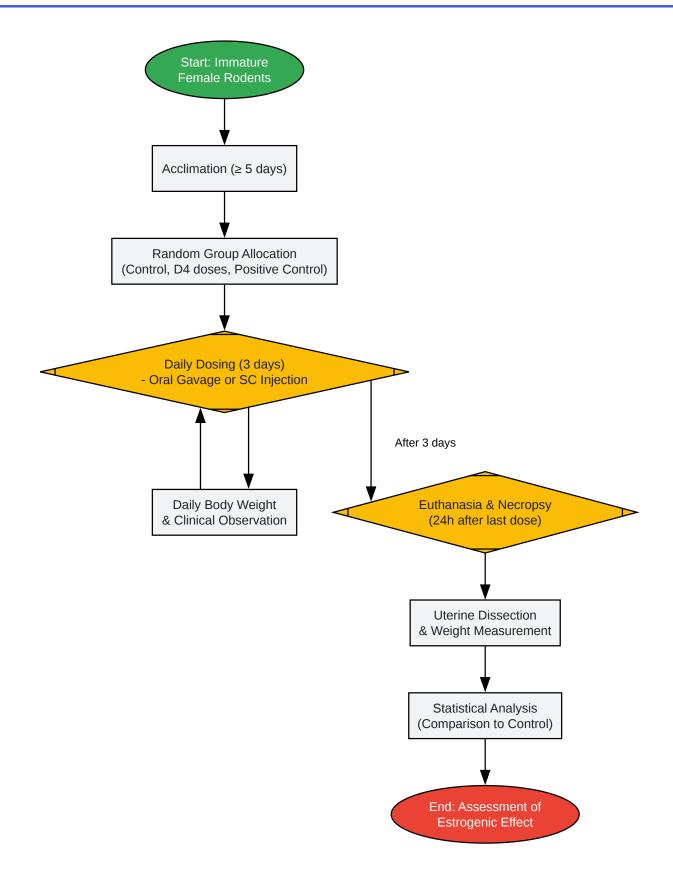




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Caption: Estrogenic signaling pathway of Octamethylcyclotetrasiloxane (D4).

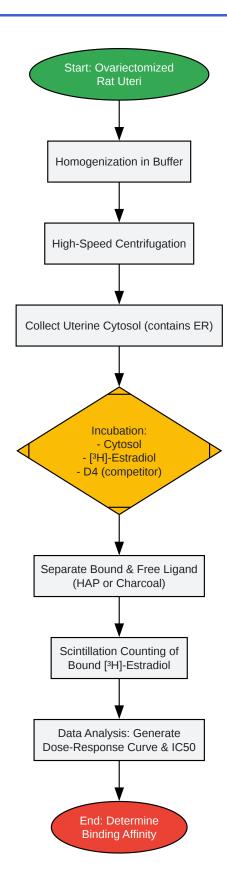




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Caption: Experimental workflow for the rodent uterotrophic bioassay.





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Caption: Workflow for the estrogen receptor competitive binding assay.



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